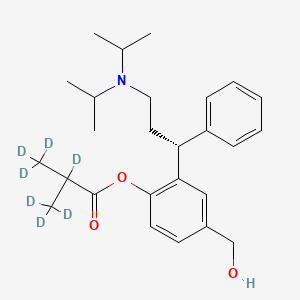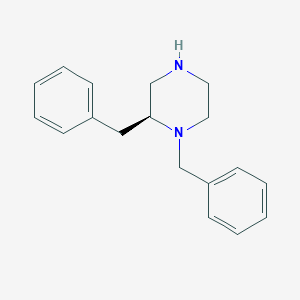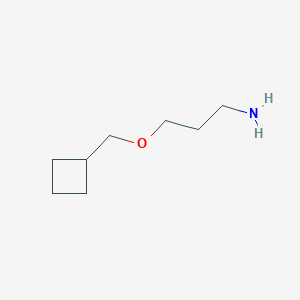
3-(Cyclobutylmethoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethoxy)propan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclobutylmethoxy group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutylmethanol with 3-chloropropan-1-amine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide intermediate. This intermediate then reacts with 3-chloropropan-1-amine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, employing palladium-catalyzed cross-coupling reactions can facilitate the formation of the carbon-nitrogen bond, leading to higher yields and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutylmethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-(Cyclobutylmethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding, providing insights into biological processes.
Industry: The compound can be utilized in the production of polymers, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, altering signal transduction and cellular responses. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: A simpler amine with a cyclobutyl group attached directly to the nitrogen atom.
Propan-1-amine: A primary amine with a straight-chain propyl group.
Cyclobutylmethanol: An alcohol with a cyclobutyl group attached to a methanol backbone.
Uniqueness
3-(Cyclobutylmethoxy)propan-1-amine is unique due to the presence of both a cyclobutylmethoxy group and a propan-1-amine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-(cyclobutylmethoxy)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-2-6-10-7-8-3-1-4-8/h8H,1-7,9H2 |
Clé InChI |
OQTPMYLIVRTHKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


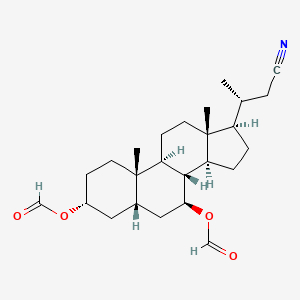
![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
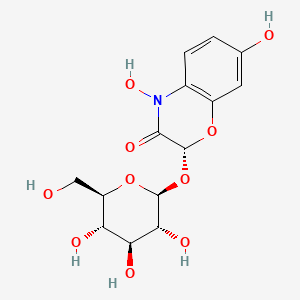
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
